molecular formula C14H23NO4 B3047315 6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid CAS No. 1374659-03-6

6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B3047315
CAS No.: 1374659-03-6
M. Wt: 269.34
InChI Key: RSPVHRACIRZAAF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid is used as a protecting group for amines. It helps in preventing unwanted reactions during multi-step synthesis .

Biology and Medicine: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is particularly useful in the development of drugs targeting G-protein coupled receptors (GPCRs) .

Industry: In the chemical industry, it is used in the production of fine chemicals and specialty chemicals. Its stability and reactivity make it a valuable reagent in various industrial processes .

Mechanism of Action

The mechanism of action of 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid involves the protection of amine groups by forming a stable carbamate linkage. This prevents the amine from participating in unwanted side reactions during chemical synthesis . The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the free amine .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-6-4-5-14(9-15)7-10(8-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPVHRACIRZAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149307
Record name 6-Azaspiro[3.5]nonane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-03-6
Record name 6-Azaspiro[3.5]nonane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374659-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azaspiro[3.5]nonane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid
Reactant of Route 2
6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid
Reactant of Route 3
6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid
Reactant of Route 5
6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid
Reactant of Route 6
6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid

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